2-(1-Aminoethyl)-4-bromophenol
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Overview
Description
2-(1-Aminoethyl)-4-bromophenol is an organic compound with a molecular structure that includes a bromine atom, an aminoethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-bromophenol typically involves the bromination of 2-(1-Aminoethyl)phenol. This can be achieved through the reaction of 2-(1-Aminoethyl)phenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-bromophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-(1-Aminoethyl)-4-bromophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromophenol: Lacks the aminoethyl group, limiting its applications in biological studies.
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
2-(1-Aminoethyl)-4-bromophenol is unique due to the presence of both the aminoethyl and bromine groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-aminoethyl)-4-bromophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYTMUWZPNGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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